![molecular formula C5H7Cl3O2S3 B14739538 Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane CAS No. 7120-50-5](/img/structure/B14739538.png)
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is a chemical compound with the molecular formula C5H7Cl3O2S3 and a molecular weight of 301.6619 g/mol . This compound is characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanylcarbothioyl group, making it a unique and complex molecule.
Méthodes De Préparation
The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves several steps. One common method includes the reaction of a methoxy-containing precursor with trichloromethyl disulfide under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfanyl group into thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.
Applications De Recherche Scientifique
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions of sulfur-containing molecules with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the disulfanyl group can form disulfide bonds with other sulfur-containing molecules. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can be compared with other sulfur-containing compounds such as:
Methoxyacetonitrile: Similar in having a methoxy group but lacks the complex sulfur-containing groups.
Dimethyl disulfide: Contains disulfide bonds but lacks the methoxy and trichloromethyl groups.
Propriétés
Numéro CAS |
7120-50-5 |
|---|---|
Formule moléculaire |
C5H7Cl3O2S3 |
Poids moléculaire |
301.7 g/mol |
Nom IUPAC |
O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3 |
Clé InChI |
DBJUDGQKINRGRT-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=S)SSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


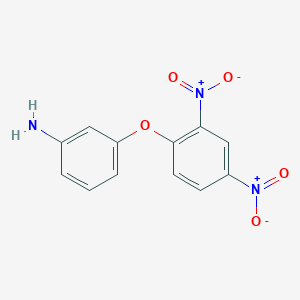
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
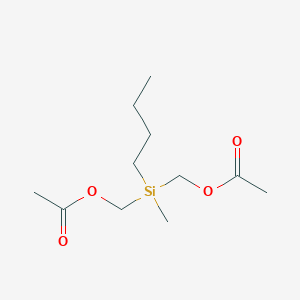
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
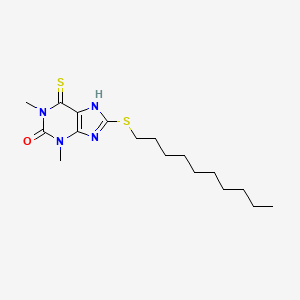

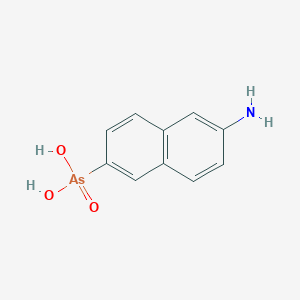
![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)

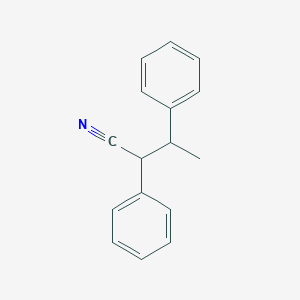

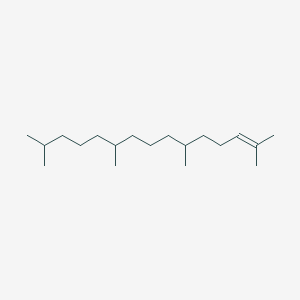

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
